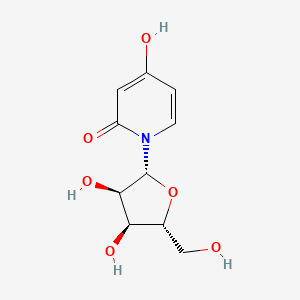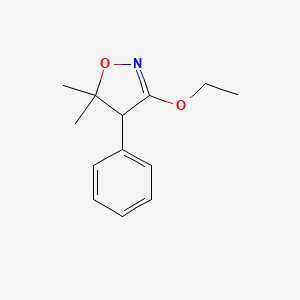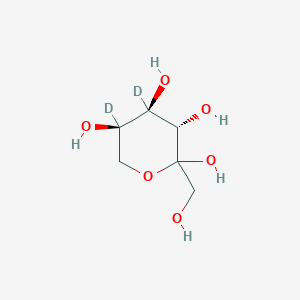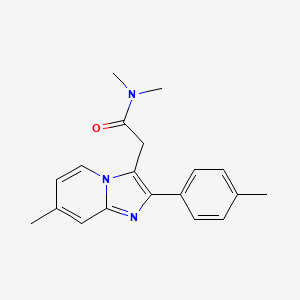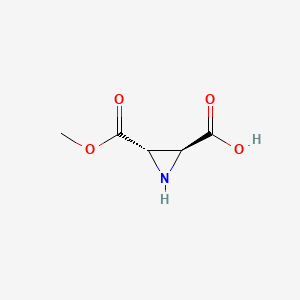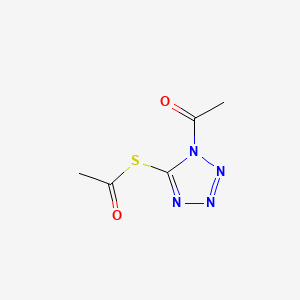
Terbuthylazine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbuthylazine-d9 is a deuterated form of the herbicide terbuthylazine, belonging to the chloro-triazine family. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the precise quantification of terbuthylazine in various matrices. Terbuthylazine itself is widely applied in agriculture for pre- and post-emergence control of weeds in crops such as maize and sorghum.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through a multi-step synthetic route starting from deuterated precursors. One common method involves the reaction of deuterated aniline with cyanuric chloride, followed by alkylation with deuterated tert-butylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted this compound compounds depending on the nucleophile used.
Scientific Research Applications
Terbuthylazine-d9 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of terbuthylazine residues in environmental and biological samples.
Environmental Studies: Monitoring the degradation and persistence of terbuthylazine in soil and water.
Toxicology: Studying the metabolic pathways and toxicological effects of terbuthylazine in living organisms.
Agricultural Research: Investigating the efficacy and environmental impact of terbuthylazine as a herbicide.
Mechanism of Action
Terbuthylazine-d9, like its non-deuterated counterpart, acts primarily as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and thereby inhibiting the photosynthetic process. This leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound in metabolic studies.
Comparison with Similar Compounds
Atrazine: Another chloro-triazine herbicide with similar applications but higher water solubility and environmental persistence.
Simazine: Similar to terbuthylazine but with different solubility and degradation characteristics.
Propazine: Another member of the chloro-triazine family with comparable herbicidal properties.
Uniqueness of Terbuthylazine-d9: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in environmental monitoring and toxicological studies, where accurate quantification of herbicide residues is crucial.
Properties
CAS No. |
1346602-52-5 |
|---|---|
Molecular Formula |
C9H16ClN5 |
Molecular Weight |
238.767 |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI Key |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Synonyms |
6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine; 6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine; 2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine; 4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


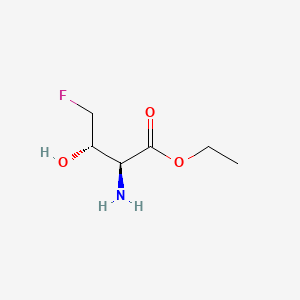
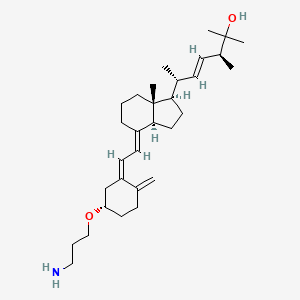
![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)
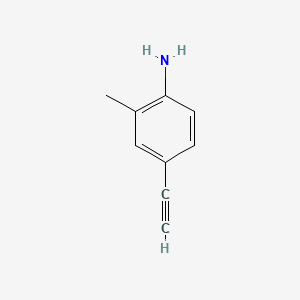
![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
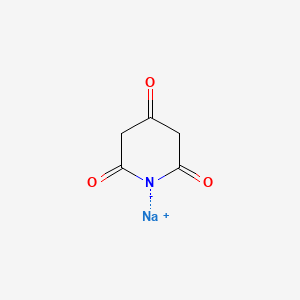
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
